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An In-depth Technical Guide to the IUPAC Nomenclature of Cyclotetradeca-1,3,9-triene
Derivatives and Related Cembranoids

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for cyclotetradeca-1,3,9-triene derivatives, a core structure

within the broader class of cembranoid natural products. It is intended for researchers,

scientists, and professionals in drug development who work with these complex macrocyclic

compounds. The guide details the systematic naming conventions, presents key experimental

data, outlines detailed synthetic and analytical protocols, and visualizes relevant chemical

pathways and workflows.

IUPAC Nomenclature of Cembranoids
Cembranoids are a large family of natural products characterized by a 14-membered carbon

ring, the cembrane skeleton.[1] These diterpenoids are biosynthesized from the cyclization of

geranylgeranyl pyrophosphate (GGPP).[2] The IUPAC nomenclature for these compounds is

based on this parent structure.

1.1 The Cembrane Skeleton and Numbering

The parent structure is named cembrane. The numbering of the 14-carbon macrocycle begins

at the carbon atom bearing the isopropyl group, which is designated as C1. The numbering

then proceeds sequentially around the ring, as illustrated below. The three methyl groups are

typically found at positions C4, C8, and C12.[1]
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1.2 Naming Unsaturation and Stereochemistry

The presence of double bonds is indicated by changing the "-ane" suffix to "-ene," "-diene," "-

triene," and so on, with locants indicating the starting position of each double bond.[3] For the

specific case of a cyclotetradeca-1,3,9-triene core, the name would be based on cembra-

1,3,9-triene.

The stereochemistry of the double bonds is critical and is designated using the E/Z notation,

which is the IUPAC-preferred method.[3] This system assigns priority to the substituents on

each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

(Z): From the German zusammen (together), indicates that the higher-priority groups are on

the same side of the double bond.

(E): From the German entgegen (opposite), indicates that the higher-priority groups are on

opposite sides.

For a complete name, the stereochemical descriptors are placed in parentheses at the

beginning of the name, along with their locants. For example, a hypothetical derivative would

be named (1E,3E,9E)-cembra-1,3,9-triene.

1.3 Substituents and Functional Groups

Substituents are named as prefixes in alphabetical order, with locants indicating their position

on the cembrane ring. Functional groups are indicated by prefixes or suffixes according to

IUPAC priority rules. For instance, a hydroxyl group is denoted by the prefix "hydroxy-" or the

suffix "-ol". Many cembranoids are fused to a lactone ring, and these are termed

cembranolides.[1]

Example: Sarcophytol A Sarcophytol A, a well-known cembranoid, possesses a cembratriene

skeleton with a hydroxyl group. Its systematic name, based on the cembrane framework, is

(1E,3E,7E)-cembra-1,3,7,11-tetraen-15-ol.

Quantitative Data of Representative Cembranoid
Derivatives
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Cembranoids exhibit a wide range of biological activities, including anti-inflammatory,

antimicrobial, and cytotoxic effects.[4] The data for selected derivatives are summarized below.

Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Cembranoids

Compound
Name

Source
Organism

Biological
Activity

Assay
Details

IC₅₀ / ED₅₀ Reference

Sarcophytol
A

Sarcophyto
n glaucum

Cytotoxic
P-388 cell
line

0.15 µg/mL [4]

Sarcocrassoli

de A

S.

crassocaule
Cytotoxic

P-388 cell

line
0.14 µg/mL [4]

Crassolide
S.

crassocaule
Cytotoxic

P-388 cell

line
0.16 µg/mL [4]

Norcembreno

lide B
Sinularia sp.

Anti-

inflammatory

LPS-induced

TNF-α

production

- [5]

| Scabrolide D | S. scabra | Anti-inflammatory | LPS-induced TNF-α production | - |[5] |

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for Sarcophytembranoid A (in CDCl₃)
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Position ¹³C NMR (δc) ¹H NMR (δH, mult., J in Hz)

1 125.7 5.09, d, 9.8

2 38.3 2.05, m; 1.95, m

3 36.5 2.11, m

4 134.5 -

5 124.8 5.12, t, 6.3

6 24.9 2.08, m

7 84.1 4.45, d, 8.4

8 78.4 -

11 145.2 5.25, d, 9.1

12 130.1 -

15 78.4 -

16 28.9 1.25, s

17 26.4 1.28, s

18 15.2 1.62, s

19 16.8 1.75, s

20 18.9 1.88, s

(Data adapted from reference[2])

Experimental Protocols
The synthesis and isolation of cembranoid derivatives involve complex, multi-step procedures.

Below are detailed methodologies for key experiments.

3.1 Total Synthesis of Norcembrenolide B
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The total synthesis of norcembrenolide B involves the construction of the 14-membered

cembrane skeleton followed by a series of selective oxidations and reorganizations.[5]

Step 1: Stille Coupling for Aldehyde Synthesis

Reaction: Coupling of vinyl iodide 11 with furfural stannane 10.

Protocol: To a solution of vinyl iodide 11 in a suitable solvent (e.g., DMF), furfural stannane

10 and a palladium catalyst (e.g., Pd(PPh₃)₄) are added. The mixture is heated under an

inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the

reaction is quenched, and the product aldehyde 12 is extracted and purified by column

chromatography. The reported yield is 78%.[5]

Step 2: Kishi-Nozaki Coupling for Macrocyclization

Reaction: Intramolecular coupling of allyl bromide 13 to form the cembrane ring.

Protocol: The aldehyde 12 is first converted to allyl bromide 13 via Appel bromination (using

CBr₄ and PPh₃). The resulting bromide is then subjected to Kishi-Nozaki conditions. A

solution of CrCl₂ and a catalytic amount of NiCl₂ in a polar aprotic solvent (e.g., DMF) is

prepared. The allyl bromide 13 is added slowly to this mixture at room temperature under an

inert atmosphere. The reaction proceeds to form the macrocycle norbipinnatin J (6). The

product is isolated by extraction and purified via chromatography, yielding the major

diastereomer in 82% yield.[5]

Step 3: Furan Oxidation and Cyclization

Reaction: Conversion of the furan moiety to a β-keto-tetrahydrofuranone.

Protocol: The advanced intermediate is dissolved in acetone and cooled in an ice bath.

Jones reagent (a solution of CrO₃ in sulfuric acid) is added dropwise until a persistent orange

color is observed. The reaction is stirred until completion. The excess oxidant is quenched

with isopropanol, and the mixture is filtered. The product, norcembrenolide B (8), is obtained

after extraction and purification by column chromatography, with a reported yield of 50%. The

structure is typically confirmed by crystallographic studies.[5]

3.2 General Protocol for Isolation from Soft Corals
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Extraction: The collected soft coral specimens (e.g., Sarcophyton trocheliophorum) are

minced and exhaustively extracted with an organic solvent like ethyl acetate or

methanol/dichloromethane.[2]

Partitioning: The crude extract is concentrated under reduced pressure and partitioned

between solvents of differing polarity, such as ethyl acetate and water, to separate

compounds based on their solubility.

Chromatography: The organic-soluble fraction is subjected to multiple stages of column

chromatography. A typical sequence involves silica gel chromatography with a gradient

elution system (e.g., n-hexane to ethyl acetate), followed by reversed-phase HPLC for final

purification of individual cembranoids.[2] Fractions are monitored by TLC and NMR

spectroscopy.

Visualizations
Diagrams created using the DOT language provide clear visual representations of complex

chemical processes.

4.1 Biosynthetic Pathway of the Cembrane Skeleton

The cembrane ring is biosynthesized from the head-to-tail cyclization of geranylgeranyl

pyrophosphate (GGPP).

Geranylgeranyl Pyrophosphate (GGPP) Cembranyl Diphosphate Cation

 Cyclase
(-OPP)

Cembrene A
 Deprotonation Further Cembranoids

(Oxidation, Rearrangement)
 Tailoring Enzymes

Click to download full resolution via product page

Caption: Biosynthesis of the cembrane skeleton from GGPP.

4.2 Experimental Workflow for Total Synthesis of Norcembrenolide B

This workflow outlines the key transformations in the laboratory synthesis of norcembrenolide

B.
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Caption: Key stages in the total synthesis of Norcembrenolide B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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